(5E)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5E)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule that features a pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes and pyrimidine derivatives. Common synthetic routes could involve:
Aldol Condensation: Combining benzaldehyde derivatives with pyrimidine trione under basic conditions.
Halogenation: Introducing the iodine substituent using reagents like iodine or N-iodosuccinimide (NIS).
Etherification: Forming the ethoxy and methoxy groups using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the methoxy or ethoxy groups.
Reduction: Reduction of the iodine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the iodine position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Dye and Pigment Industry: Possible use as a precursor for the synthesis of dyes.
Polymer Industry: Incorporation into polymer matrices to enhance properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels. Pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: shares structural similarities with other pyrimidine derivatives such as:
Uniqueness
- The presence of the iodine substituent and the specific arrangement of methoxy and ethoxy groups make this compound unique. These features might confer distinct electronic properties and reactivity, making it valuable for specific applications.
Properties
IUPAC Name |
(5E)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O6/c1-4-30-18-16(22)10-12(11-17(18)29-3)9-15-19(25)23-21(27)24(20(15)26)13-5-7-14(28-2)8-6-13/h5-11H,4H2,1-3H3,(H,23,25,27)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVOEMZHTINWAK-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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